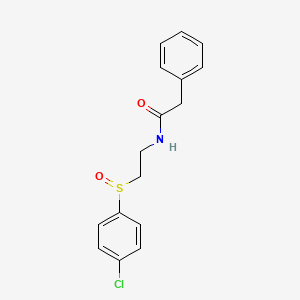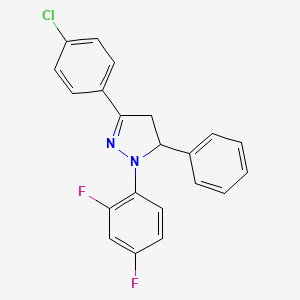
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of three different phenyl groups, each substituted with various halogens, making it a molecule of interest in various fields of research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole typically involves the following steps:
-
Condensation Reaction: : The initial step often involves the condensation of hydrazine with an appropriate diketone or ketoester to form the pyrazole ring. For instance, the reaction between 4-chlorophenylhydrazine and 2,4-difluoroacetophenone under acidic or basic conditions can yield the desired pyrazole core.
-
Cyclization: : The intermediate formed in the condensation step undergoes cyclization to form the pyrazole ring. This step may require heating and the presence of a catalyst to proceed efficiently.
-
Substitution Reactions: : The phenyl groups can be introduced through various substitution reactions, often involving halogenated benzene derivatives and appropriate nucleophiles or electrophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the pyrazole ring or the phenyl substituents, potentially leading to the formation of dihydropyrazoles or fully reduced pyrazolines.
-
Substitution: : The halogenated phenyl groups make the compound susceptible to nucleophilic aromatic substitution reactions, where halogens can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Nucleophiles: Sodium methoxide, ammonia, or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydropyrazoles. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological activity is of significant interest. It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them valuable in the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also find applications in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism by which 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The presence of halogenated phenyl groups enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-chlorophenyl)-1-phenyl-5-(2,4-difluorophenyl)-4,5-dihydro-1H-pyrazole
- 3-(4-bromophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
Uniqueness
What sets 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole apart is the specific combination of halogenated phenyl groups, which imparts unique chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenyl rings enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-(2,4-difluorophenyl)-3-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF2N2/c22-16-8-6-14(7-9-16)19-13-21(15-4-2-1-3-5-15)26(25-19)20-11-10-17(23)12-18(20)24/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKVUIBWVZHBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}benzoate](/img/structure/B2518691.png)
![3-(benzenesulfonyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide](/img/structure/B2518693.png)
![3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid](/img/structure/B2518694.png)
![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)
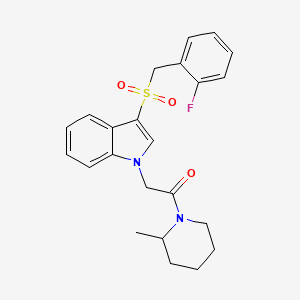
![2,4,5-trimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2518698.png)

![1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2518702.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2518704.png)
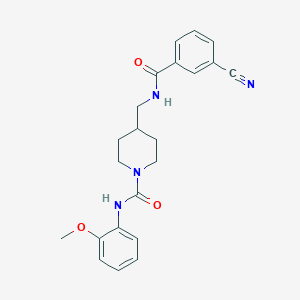
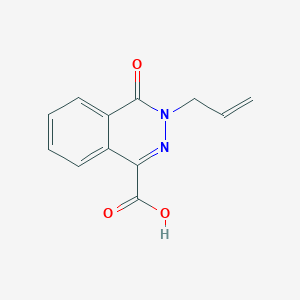
![1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B2518709.png)
